

# Application of Disodium Succinate in Vaccine Formulation and Stabilization: Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |                    |           |
|----------------------|--------------------|-----------|
| Compound Name:       | Disodium succinate |           |
| Cat. No.:            | B3047504           | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

### **Application Notes**

**Disodium succinate** is increasingly recognized as a valuable excipient in the formulation of vaccines and other biotherapeutics. Its primary role is to act as a buffering agent, maintaining a stable pH, which is critical for the stability of protein antigens and viral vectors. A stable pH environment helps to prevent chemical degradation and physical aggregation of the active components, thereby preserving the vaccine's potency and extending its shelf life.

One of the key advantages of using a succinate buffer system is its effective buffering capacity in the mildly acidic pH range of 4.5 to 6.0. This pH range is often optimal for the stability of many protein-based antigens and viral vectors, minimizing degradation pathways such as deamidation and oxidation. Furthermore, succinate buffers have been reported to cause less pain at the injection site compared to other buffer systems, enhancing patient compliance.

A notable example of its application is in the formulation of pneumococcal conjugate vaccines such as Prevnar 13® and Prevnar 20®.[1][2][3][4][5][6][7] In these vaccines, a succinate buffer is used to maintain the pH, contributing to the overall stability of the vaccine.[8] The selection of **disodium succinate** in these commercially successful vaccines underscores its safety and efficacy as a pharmaceutical excipient.







Beyond pH control, the chemical structure of the succinate molecule itself may contribute to the stabilization of proteins. While the precise mechanisms are complex and not fully elucidated, it is thought that buffers can influence protein stability through interactions with the protein surface, affecting the hydration shell and potentially reducing the propensity for aggregation.[9]

However, it is important to consider the behavior of succinate buffers during freezing and lyophilization processes. Under certain conditions, selective crystallization of buffer components can lead to significant shifts in the pH of the frozen concentrate, which could potentially destabilize the antigen.[10][11] Careful formulation development, including the addition of cryoprotectants like sucrose, can mitigate these risks.[10][11]

In summary, **disodium succinate** offers a compelling option for vaccine formulation due to its favorable buffering range, potential for protein stabilization, and good safety profile. Its successful use in licensed vaccines provides a strong rationale for its consideration in the development of new vaccine candidates.

### **Data Presentation**

Table 1: Formulation Components of Prevnar 13® and Prevnar 20® (per 0.5 mL dose)



| Component                       | Prevnar 13®                                                               | Prevnar 20®                                                                                                   | Function                       |
|---------------------------------|---------------------------------------------------------------------------|---------------------------------------------------------------------------------------------------------------|--------------------------------|
| Pneumococcal<br>Polysaccharides | Serotypes 1, 3, 4, 5,<br>6A, 6B, 7F, 9V, 14,<br>18C, 19A, 19F, and<br>23F | Serotypes 1, 3, 4, 5,<br>6A, 6B, 7F, 8, 9V,<br>10A, 11A, 12F, 14,<br>15B, 18C, 19A, 19F,<br>22F, 23F, and 33F | Active Ingredient<br>(Antigen) |
| CRM197 Carrier<br>Protein       | ~32 μg                                                                    | ~51 µg                                                                                                        | Carrier Protein                |
| Succinate Buffer                | 295 μg                                                                    | 295 μg                                                                                                        | Buffering Agent                |
| Polysorbate 80                  | 100 μg                                                                    | 100 μg                                                                                                        | Surfactant                     |
| Aluminum Phosphate              | 125 μg (as aluminum)                                                      | 125 μg (as aluminum)                                                                                          | Adjuvant                       |
| Sodium Chloride                 | Not specified in all sources                                              | 4.4 mg                                                                                                        | Tonicity Modifier              |
| Water for Injection             | q.s. to 0.5 mL                                                            | q.s. to 0.5 mL                                                                                                | Vehicle                        |
| рН                              | 5.8                                                                       | Not specified                                                                                                 | pH of final formulation        |

Data compiled from multiple sources.[1][2][3][4][5][6][7][8][12][13]

Table 2: Comparison of Common Buffers in Vaccine Formulation



| Buffer System | Typical pH Range | Advantages                                                                                   | Potential<br>Disadvantages                                                                |
|---------------|------------------|----------------------------------------------------------------------------------------------|-------------------------------------------------------------------------------------------|
| Succinate     | 4.5 - 6.0        | - Good stability for<br>many proteins in this<br>range May reduce<br>pain on injection.      | - Potential for pH shift upon freezing.                                                   |
| Phosphate     | 6.0 - 8.0        | <ul> <li>Widely used and<br/>well-characterized<br/>Mimics physiological<br/>pH.</li> </ul>  | - Can catalyze degradation of some antigens Prone to significant pH shifts upon freezing. |
| Histidine     | 5.5 - 7.4        | - Can stabilize proteins through specific interactions Buffering capacity around neutral pH. | - More expensive than phosphate or succinate.                                             |
| Tris          | 7.0 - 9.0        | - Effective at alkaline<br>pH.                                                               | - pH is highly<br>temperature-<br>dependent Can<br>interact with some<br>metal ions.      |
| Citrate       | 3.0 - 6.2        | - Effective at acidic<br>pH.                                                                 | - Can chelate metal ions, which may be essential for antigen stability.                   |

### **Experimental Protocols**

# Protocol 1: Preparation of a 10 mM Disodium Succinate Buffer (pH 5.8) for Vaccine Formulation

- 1. Materials:
- Succinic Acid (FW: 118.09 g/mol)



- Sodium Hydroxide (NaOH)
- Water for Injection (WFI)
- Calibrated pH meter
- Sterile glassware
- 0.22 μm sterile filter
- 2. Procedure:
- Weigh out 1.181 g of succinic acid and dissolve it in approximately 900 mL of WFI in a sterile beaker with a sterile magnetic stir bar.
- Slowly add a 1 M NaOH solution dropwise while continuously monitoring the pH with a calibrated pH meter.
- Continue adding NaOH until the pH of the solution reaches 5.8.
- Once the target pH is reached, transfer the solution to a 1 L sterile volumetric flask.
- Add WFI to bring the final volume to 1 L.
- Sterilize the buffer solution by passing it through a 0.22 μm sterile filter into a sterile container.
- Store the buffer at 2-8°C until use.

# Protocol 2: Accelerated Stability Testing of a Vaccine Formulation Buffered with Disodium Succinate

- 1. Objective: To evaluate the stability of a vaccine formulation under elevated temperature conditions to predict its long-term stability.[14][15][16]
- 2. Materials:



- Vaccine formulation containing the antigen of interest in the desired disodium succinate buffer.
- Control formulation (e.g., in a different buffer or without a stabilizer).
- Temperature-controlled stability chambers set at, for example, 25°C ± 2°C / 60% RH ± 5%
   RH and 40°C ± 2°C / 75% RH ± 5% RH.
- Appropriate analytical instruments for assessing vaccine quality attributes.
- 3. Procedure:
- Aliquot the vaccine formulation into sterile vials, ensuring a consistent fill volume.
- Place a sufficient number of vials for each time point and storage condition into the pre-set stability chambers.
- Withdraw vials at predetermined time points (e.g., 0, 2, 4, 8, and 12 weeks).
- At each time point, analyze the samples for key stability-indicating parameters, including:
  - Visual appearance (color, clarity, presence of particulates).
  - pH.
  - Antigen content and integrity (e.g., by SDS-PAGE, Western Blot, or HPLC).
  - Potency (e.g., through an in vitro activity assay or in vivo immunogenicity study).
  - Purity and aggregation (e.g., by Size Exclusion-HPLC).
- Record and analyze the data to determine the degradation kinetics and predict the shelf life of the vaccine.[15]

## Protocol 3: Analysis of Protein Aggregation by Size-Exclusion High-Performance Liquid Chromatography (SEC-HPLC)



- 1. Objective: To quantify the amount of high molecular weight species (aggregates) in the vaccine formulation over time.[17][18][19][20]
- 2. Materials and Equipment:
- HPLC system with a UV detector.
- Size-exclusion column suitable for the molecular weight of the antigen.
- Mobile phase (e.g., 100 mM sodium phosphate, 200 mM NaCl, pH 6.8).[19]
- Vaccine samples from the stability study.
- Reference standard of the monomeric antigen.
- 3. Procedure:
- Equilibrate the SEC column with the mobile phase at a constant flow rate (e.g., 0.5 mL/min) until a stable baseline is achieved.
- Prepare the vaccine samples by diluting them to an appropriate concentration with the mobile phase.
- Inject a fixed volume of the prepared sample onto the column.
- Monitor the elution profile at a suitable wavelength (e.g., 280 nm for proteins).
- Identify the peaks corresponding to the monomer and aggregates based on their retention times (aggregates elute earlier).
- Integrate the peak areas of the monomer and aggregates.
- Calculate the percentage of aggregation using the following formula: % Aggregation = (Area of Aggregate Peaks / (Area of Monomer Peak + Area of Aggregate Peaks)) \* 100

# Protocol 4: Assessment of Thermal Stability by Differential Scanning Calorimetry (DSC)



- 1. Objective: To determine the thermal transition midpoint (Tm) of the antigen in the succinate-buffered formulation as an indicator of its conformational stability.[21][22][23][24][25]
- 2. Materials and Equipment:
- Differential Scanning Calorimeter.
- · Vaccine sample.
- Reference buffer (the same **disodium succinate** buffer used for the vaccine formulation).
- 3. Procedure:
- Prepare the vaccine sample and the reference buffer by degassing them to prevent bubble formation.
- Load the sample and reference solutions into the respective cells of the DSC instrument.
- Set the experimental parameters, including the temperature range (e.g., 20°C to 100°C) and the scan rate (e.g., 1°C/min).
- Initiate the temperature scan and record the differential heat flow between the sample and reference cells.
- Analyze the resulting thermogram to determine the Tm, which is the temperature at the peak
  of the endothermic transition.
- A higher Tm generally indicates greater conformational stability of the protein antigen.[24]

### **Visualizations**





Click to download full resolution via product page

Caption: Experimental workflow for vaccine formulation and stability testing.





Click to download full resolution via product page

Caption: Role of **disodium succinate** in achieving vaccine stability.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. pfizermedical.com [pfizermedical.com]
- 2. Ingredients in Pneumococcal Vaccines | Children's Hospital of Philadelphia [chop.edu]
- 3. About Pneumococcal Vaccines: For Providers | CDC [cdc.gov]
- 4. vaccinesafety.edu [vaccinesafety.edu]
- 5. mesvaccins.net [mesvaccins.net]
- 6. oregon.gov [oregon.gov]
- 7. vaccinesafety.edu [vaccinesafety.edu]
- 8. labeling.pfizer.com [labeling.pfizer.com]

#### Methodological & Application





- 9. researchgate.net [researchgate.net]
- 10. Succinate Buffer in Biologics Products: Real-world Formulation Considerations, Processing Risks and Mitigation Strategies PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. nps.org.au [nps.org.au]
- 13. medicines.org.uk [medicines.org.uk]
- 14. cdn.who.int [cdn.who.int]
- 15. Use of Stability Modeling to Support Accelerated Vaccine Development and Supply -PMC [pmc.ncbi.nlm.nih.gov]
- 16. asianjpr.com [asianjpr.com]
- 17. chromatographyonline.com [chromatographyonline.com]
- 18. Protein Aggregates: Analytical Techniques to Address Hidden Complexities | Separation Science [sepscience.com]
- 19. biopharminternational.com [biopharminternational.com]
- 20. usp.org [usp.org]
- 21. Differential Scanning Calorimetry A Method for Assessing the Thermal Stability and Conformation of Protein Antigen - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Differential scanning calorimetry: your guide to analyzing proteins for vaccine stability [www2.malvernpanalytical.com]
- 23. Characterization and stabilization in process development and product formulation for super large proteinaceous particles PMC [pmc.ncbi.nlm.nih.gov]
- 24. Discover how DSC can analyze proteins for vaccine stability | Malvern Panalytical [malvernpanalytical.com]
- 25. m.youtube.com [m.youtube.com]
- To cite this document: BenchChem. [Application of Disodium Succinate in Vaccine Formulation and Stabilization: Notes and Protocols]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3047504#application-of-disodium-succinate-in-vaccine-formulation-and-stabilization]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com